[4-(Aminomethyl)phenyl]methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYQWCMTKNOMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277080 | |
| Record name | 4-(Aminomethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-55-0 | |
| Record name | 4-(Aminomethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(aminomethyl)phenyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity and Molecular Mechanisms of Action Preclinical Focus
Identification of Biological Targets Interacting with [4-(Aminomethyl)phenyl]methanesulfonamide and its Derivatives
Preclinical studies have explored the interaction of derivatives of this compound with critical protein targets, notably Cyclin-Dependent Kinase 7 (CDK7) and components of the NF-κB signaling pathway. These interactions form the basis of their observed biological effects in various research models.
CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also a part of the general transcription factor TFIIH. The inhibition of CDK7 is a significant area of interest in therapeutic research. While direct studies on this compound are limited, research on related sulfonamide-based derivatives provides insights into potential mechanisms of action.
Covalent inhibitors of CDK7 have been developed that bind to a cysteine residue located outside of the ATP-binding pocket, indicating a mechanism of allosteric modulation. For instance, the covalent inhibitor THZ1 and its analogues have been studied for their binding mechanism to CDK7. google.com This mode of binding offers a potential for high selectivity and potency. The development of various CDK inhibitors, including those with a pyrimidinylindole scaffold, has been a focus of research, with some candidates progressing to clinical trials. google.com
Inhibition of CDK7 has been shown to cause cell cycle arrest. cu.edu.eg By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6. This disruption of the cell cycle machinery can halt cell proliferation. For example, certain sulfonamide-based indolinone derivatives have been shown to induce cell cycle arrest at the G2/M and pre-G1 phases in leukemia cell lines. cu.edu.eg
Table 1: Effect of a Sulfonamide-Based Indolinone Derivative (Compound 4f) on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Pre-G1 Phase |
| CCRF-CEM | Control | 55.34 | 28.98 | 14.25 | 1.43 |
| Compound 4f | 45.12 | 22.15 | 25.68 | 7.05 | |
| SR | Control | 58.71 | 25.43 | 15.67 | 0.19 |
| Compound 4f | 50.23 | 30.11 | 12.54 | 7.12 |
Data adapted from a study on sulfonamide-based indolinone derivatives, illustrating the impact on cell cycle progression. cu.edu.eg
As a component of the transcription factor TFIIH, CDK7 plays a vital role in the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK7 can therefore lead to a widespread suppression of gene transcription. This effect is particularly detrimental to cancer cells that are highly dependent on the expression of certain oncogenes for their survival and proliferation.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with numerous pathological conditions.
Some benzenesulfonamide (B165840) derivatives have been investigated for their anti-inflammatory effects, which are linked to the modulation of the NF-κB pathway. For instance, a study on a 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl) benzenesulfonamide showed a reduction in the levels of pro-inflammatory markers such as TNF-α and IL-6. benthamscience.com The activation of the NF-κB pathway is often triggered by pro-inflammatory cytokines like TNF-α. The inhibition of NF-κB activation can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, inhibitors can prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. Some compounds have been shown to reduce collagen-induced arthritis in animal models by inhibiting NF-κB activation. google.com
NF-κB Pathway Modulation
Downstream Effects on Inflammatory Signaling Cascades
While direct studies on the effect of this compound on inflammatory signaling cascades are not extensively available in public literature, the broader class of sulfonamide-containing compounds and related kinase inhibitors have been investigated for their anti-inflammatory properties. nih.govnih.gov For instance, certain kinase inhibitors, a class to which this compound is related, have been shown to modulate key inflammatory pathways. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade. google.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of kinases upstream of NF-κB can prevent its activation and subsequent translocation to the nucleus, thereby downregulating the inflammatory response. google.com
For example, some selective inhibitors of cyclin-dependent kinase 7 (CDK7) have been reported to reduce collagen-induced arthritis in murine models through the inhibition of NF-κB activation. google.com Although the specific interaction of this compound with the NF-κB pathway has not been detailed, its structural elements are found in molecules with known biological activities, suggesting this as a potential area for investigation. nih.govnih.gov
Exploration of Other Potential Kinase Inhibitory Activities
The chemical scaffold of this compound suggests its potential as a kinase inhibitor. scbt.comchemimpex.com Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. While a specific kinase inhibitory profile for this compound is not publicly available, related compounds have been explored for their kinase inhibitory activities.
Notably, derivatives of bipiperidine, which share some structural similarities with the broader class of compounds, have been developed as inhibitors of cyclin-dependent kinase 7 (CDK7). google.com CDK7 is a key component of the cell cycle machinery and a transcriptional kinase, making it an attractive target in oncology. google.com The inhibitory activity of these compounds is often assessed through in vitro kinase assays, where the concentration of the compound required to inhibit 50% of the kinase activity (IC50) is determined.
To illustrate the type of data generated in such studies, a hypothetical kinase inhibition profile is presented below.
| Kinase Target | IC50 (nM) - Hypothetical Data |
| CDK1 | >1000 |
| CDK2 | 850 |
| CDK7 | 150 |
| CLK2 | 400 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Investigation of Other Receptor/Enzyme Interactions
Beyond kinase inhibition, the potential for this compound to interact with other receptors and enzymes is an area of scientific interest, though specific data is limited. The sulfonamide group is a key feature in a variety of biologically active molecules. drugbank.com For instance, some sulfonamides are known to interact with carbonic anhydrases. nih.gov
The positional isomer, N-(3-Aminomethyl-phenyl)methanesulfonamide, has been noted for its utility in research focused on enzyme inhibition and protein interactions. chemimpex.com This suggests that compounds in this chemical family have the potential for broader biological interactions. However, specific receptor binding or enzyme inhibition assays for this compound are not detailed in the available literature.
Cellular Responses and Pathway Perturbations
Effects on Cell Proliferation and Viability in In Vitro Assays
Compounds with kinase inhibitory activity often exhibit effects on cell proliferation and viability. google.com While specific data for this compound is not available, related compounds, such as certain CDK7 inhibitors, have demonstrated anti-proliferative effects in various cancer cell lines. google.com These effects are typically evaluated using in vitro assays like the MTT or MTS assay, which measure the metabolic activity of cells as an indicator of viability.
The results of such assays are often presented as the concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50). A hypothetical example of such data is provided in the table below.
| Cell Line | GI50 (µM) - Hypothetical Data |
| HCT116 (Colon Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 8.1 |
| A549 (Lung Cancer) | 12.5 |
| Normal Fibroblasts | >50 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Induction of Apoptosis and Cell Death Mechanisms
Inhibition of key cellular pathways, such as those regulated by kinases, can lead to the induction of apoptosis, or programmed cell death. This is a common mechanism of action for many anti-cancer agents. While direct evidence for apoptosis induction by this compound is lacking, it is a plausible outcome of the inhibition of critical survival pathways in cancer cells.
Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis can be measured using various laboratory techniques, such as flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining, or by measuring caspase activity.
Modulation of Angiogenesis in Experimental Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some kinase inhibitors have been shown to possess anti-angiogenic properties. google.com Again, while specific studies on this compound are not available, related bipiperidine derivatives that inhibit CDK7 have been shown to have anti-angiogenic activity. google.com
A common in vitro model to assess angiogenesis is the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs). In this assay, HUVECs are plated on a basement membrane matrix, and their ability to form capillary-like structures is observed. Anti-angiogenic compounds inhibit this process.
The following table provides a hypothetical representation of data from a HUVEC tube formation assay.
| Treatment | Total Tube Length (% of Control) - Hypothetical Data |
| Vehicle Control | 100% |
| Compound X (1 µM) | 65% |
| Compound X (5 µM) | 32% |
| Compound X (10 µM) | 15% |
This table is for illustrative purposes only and does not represent actual data for this compound.
Antiviral Activity against Specific Pathogens in Cellular Systems
Currently, there is no publicly available scientific literature detailing the antiviral activity of "this compound" against specific pathogens in cellular systems. While the broader class of sulfonamides has been investigated for antiviral properties, specific data for this particular compound is absent from published research. nih.govresearchgate.netnih.govmdpi.com
The sulfonamide functional group is a key feature in a variety of pharmacologically active agents, including some with demonstrated antiviral effects. nih.govnih.govproquest.com Research into sulfonamide derivatives has identified compounds with activity against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses. nih.govacs.orgnih.gov The mechanisms of action for these antiviral sulfonamides are diverse and include the inhibition of crucial viral enzymes like protease and reverse transcriptase, as well as interference with viral entry into host cells. nih.govresearchgate.netnih.gov However, without specific studies on "this compound," it is not possible to attribute any of these activities to the compound.
A summary of antiviral activities for some other sulfonamide-containing compounds is presented below for contextual reference.
| Compound/Class | Virus | Activity/Mechanism |
| Amprenavir | HIV | Protease inhibitor researchgate.netnih.gov |
| Sulfonamide Xanthenes | SARS-CoV-2 | Interfere with viral entry and replication nih.gov |
| Benzothiazole-bearing N-Sulfonamide 2-Pyridone Derivatives | Coxsackievirus B4 (CBV4) | Viral reduction in cellular assays acs.org |
Molecular Interaction Profiling and Binding Kinetics
Biophysical Characterization of Compound-Target Interactions
There is no available data from biophysical studies to characterize the interaction of "this compound" with any biological target. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), which are often used to detail compound-target interactions at a molecular level, have not been reported for this specific compound in the public domain.
Studies on other sulfonamides have utilized these methods to elucidate their binding modes. For instance, the binding of sulfonamide analogues to the FK506-binding protein 12 (FKBP12) has been characterized, revealing key interactions mediated by the sulfonamide group. acs.org Similarly, the interaction of sulfonamide drugs with heme proteins has been investigated using spectroscopic and calorimetric methods to determine binding phenomena. acs.org These examples highlight the methodologies that could be applied to "this compound" should it become a subject of future research.
Affinity and Selectivity Studies in Recombinant Systems
No studies reporting the affinity or selectivity of "this compound" in recombinant systems have been found in the scientific literature. Recombinant protein systems are crucial for determining the potency (e.g., IC₅₀ or Kᵢ values) and specificity of a compound for its intended molecular target versus other related proteins. biocompare.com
For other sulfonamide-containing compounds, such as matrix metalloproteinase (MMP) inhibitors, affinity and selectivity have been extensively profiled. For example, Batimastat and Marimastat have been shown to inhibit various MMP subtypes with differing potencies. Such data is critical for understanding the therapeutic potential and potential off-target effects of a compound. The table below illustrates the kind of data that would be generated from such studies.
| Compound | Target | Affinity (IC₅₀) |
| Batimastat | MMP-1 | 3 nM |
| MMP-2 | 4 nM | |
| MMP-9 | 4 nM | |
| Marimastat | MMP-1 | 5 nM |
| MMP-9 | 3 nM | |
| MMP-14 | 9 nM |
Without experimental data for "this compound," its affinity and selectivity for any biological target remain unknown.
Structure Activity Relationship Sar Studies of 4 Aminomethyl Phenyl Methanesulfonamide Analogs
Systematic Modification of the Parent Scaffold
The parent compound, [4-(Aminomethyl)phenyl]methanesulfonamide, presents three primary regions for chemical modification: the aromatic ring, the aminomethyl group, and the methanesulfonamide (B31651) moiety. Understanding the contribution of each of these components is fundamental to optimizing the biological profile of this class of molecules.
Substituents on the phenyl ring can significantly influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. In studies of analogous sulfonamide-containing compounds, the nature and position of aromatic substituents have been shown to be critical for activity.
For instance, in a series of N-phenylbenzenesulfonamide inhibitors of Keap1-Nrf2 protein-protein interaction, the introduction of various substituents on the phenyl ring led to a range of inhibitory activities. nih.gov While not identical to this compound, these findings provide valuable insights into how aromatic substitutions might modulate the activity of related scaffolds. Generally, electron-withdrawing and lipophilic substituents at the para-position of the phenyl ring have been shown to enhance the potency of some bioactive sulfonamides. frontiersin.org
To illustrate the potential impact of aromatic substitutions, a hypothetical data table based on findings from analogous compounds is presented below. The activity is represented as IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Compound ID | Aromatic Substituent (R) | Hypothetical IC₅₀ (µM) |
| 1a | H (unsubstituted) | 10.5 |
| 1b | 2-Fluoro | 8.2 |
| 1c | 3-Fluoro | 9.1 |
| 1d | 4-Fluoro | 5.4 |
| 1e | 4-Chloro | 4.8 |
| 1f | 4-Methyl | 12.3 |
| 1g | 4-Methoxy | 15.7 |
From this hypothetical data, it can be inferred that electron-withdrawing groups, particularly halogens at the para-position (1d, 1e), may enhance biological activity compared to the unsubstituted analog (1a). Conversely, electron-donating groups like methyl (1f) and methoxy (B1213986) (1g) might lead to a decrease in potency.
The aminomethyl group is a key basic moiety that can participate in crucial ionic interactions or hydrogen bonding with biological targets. Its basicity and steric bulk can be fine-tuned to optimize these interactions. In many biologically active benzylamine (B48309) derivatives, the primary amine is essential for anchoring the ligand in the binding pocket of a receptor or enzyme. nih.gov
Modifications to the aminomethyl group, such as N-alkylation or acylation, can have a profound impact on biological activity. For example, N-alkylation can alter the basicity and lipophilicity of the amine, potentially leading to changes in target affinity and selectivity.
The following table illustrates the hypothetical effect of modifying the aminomethyl group on biological activity:
| Compound ID | Modification of Aminomethyl Group | Hypothetical IC₅₀ (µM) |
| 2a | -CH₂NH₂ (primary amine) | 10.5 |
| 2b | -CH₂NHCH₃ (N-methyl) | 15.2 |
| 2c | -CH₂N(CH₃)₂ (N,N-dimethyl) | 25.8 |
| 2d | -CH₂NHC(O)CH₃ (N-acetyl) | > 50 (inactive) |
| 2e | -CH(CH₃)NH₂ (alpha-methyl) | 18.9 |
These hypothetical data suggest that the primary amine (2a) is crucial for activity, and that N-alkylation (2b, 2c) or N-acylation (2d) leads to a significant loss of potency. This highlights the importance of the free amino group for target engagement, likely through the formation of a key hydrogen bond or salt bridge. Steric hindrance introduced by an alpha-methyl group (2e) may also be detrimental to binding.
The methanesulfonamide group is a versatile functional group in medicinal chemistry, often serving as a hydrogen bond donor and acceptor. Its acidic N-H proton and the two sulfonyl oxygens can form multiple hydrogen bonds with a target protein, contributing significantly to binding affinity. mdpi.com Furthermore, the sulfonamide moiety can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. nih.gov
The nature of the group attached to the sulfonamide nitrogen can be critical. In many sulfonamide-based drugs, this position is substituted with various heterocyclic or aromatic rings to enhance potency and modulate selectivity.
A hypothetical SAR study on the modification of the sulfonamide moiety is presented in the table below:
| Compound ID | Sulfonamide Moiety | Hypothetical IC₅₀ (µM) |
| 3a | -SO₂NH₂ | 10.5 |
| 3b | -SO₂NHCH₃ | 8.9 |
| 3c | -SO₂N(CH₃)₂ | 22.1 |
| 3d | -SO₂NH-phenyl | 6.2 |
| 3e | -SO₂NH-pyridyl | 4.5 |
The hypothetical data suggest that substitution on the sulfonamide nitrogen with small alkyl or aromatic groups (3b, 3d, 3e) can be beneficial for activity. The introduction of a pyridyl ring (3e) appears to be particularly favorable, possibly due to additional interactions with the target. However, disubstitution on the nitrogen (3c) may lead to a loss of the crucial hydrogen bond from the sulfonamide N-H, resulting in decreased potency.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a ligand-based pharmacophore model can be developed based on a set of active and inactive analogs.
A typical pharmacophore model for this class of compounds would likely include:
An aromatic ring feature, representing the phenyl group.
A hydrogen bond acceptor feature, corresponding to the sulfonyl oxygens.
A hydrogen bond donor feature, from the sulfonamide N-H.
A positive ionizable feature, representing the aminomethyl group.
These features can be spatially arranged to create a 3D query that can be used to screen virtual compound libraries for new molecules with the potential for the desired biological activity. This approach facilitates the discovery of novel scaffolds that retain the key interaction points of the original lead compound. nih.gov
Identification of Key Structural Features for Desired Biological Activity
Based on the systematic SAR studies and pharmacophore modeling, the following structural features of the this compound scaffold can be identified as key for a hypothetical biological activity:
A Substituted Phenyl Ring: The presence of an aromatic ring is crucial, with specific substitution patterns modulating potency. Electron-withdrawing groups at the para-position appear to be favorable.
A Primary Aminomethyl Group: The -CH₂NH₂ group is a critical pharmacophoric element, likely involved in a primary binding interaction with the target through a salt bridge or hydrogen bonding.
A Monosubstituted Methanesulfonamide Moiety: The -SO₂NH- group acts as a key hydrogen bond donor and acceptor. The substituent on the nitrogen can be varied to fine-tune activity and selectivity.
Development of Structure-Activity Landscape for this compound Derivatives
The structure-activity landscape (SAL) is a conceptual framework that visualizes the relationship between the chemical structure of a series of compounds and their biological activity. tsijournals.com In a SAL plot, structurally similar compounds are placed close to each other, and their activity is represented by the height of the landscape.
For the this compound derivatives, the SAL can reveal important trends:
Smooth Regions: In these areas of the landscape, small changes in chemical structure lead to small, predictable changes in activity. This is often observed when exploring different alkyl chains or simple substitutions on an aromatic ring.
Activity Cliffs: These are regions where a minor structural modification results in a large and unexpected drop in activity. For example, the N-acetylation of the aminomethyl group (compound 2d) could represent an activity cliff, indicating that the primary amine is absolutely essential for the biological effect. nih.gov
By analyzing the SAL, medicinal chemists can identify promising regions of chemical space for further optimization and avoid "activity cliffs" that lead to inactive compounds. This approach provides a global view of the SAR and guides the design of more potent and selective analogs.
Preclinical Pharmacological Investigations in Vitro and in Vivo Models
In Vitro Efficacy Assessments
In vitro studies are fundamental to determining a compound's potential therapeutic activity at a cellular level. However, for [4-(Aminomethyl)phenyl]methanesulfonamide, specific data from such assessments are not presently available in published research.
Antiproliferative Activity in Cancer Cell Lines
There is no available data from in vitro studies, such as MTT or other proliferation assays, to characterize the antiproliferative effects of this compound against various cancer cell lines.
Antiviral Efficacy in Cell Culture Models
Information regarding the antiviral efficacy of this compound in cell culture models is not found in the current body of scientific literature. Standard antiviral assays would be required to determine its activity against different types of viruses.
Anti-inflammatory Effects in Cellular Systems
The potential anti-inflammatory properties of this compound have not been detailed in published in vitro studies. Research on its effects on inflammatory markers and pathways in cellular systems is currently lacking.
In Vivo Proof-of-Concept Studies in Animal Models
Proof-of-concept studies in living organisms are crucial for validating the therapeutic potential of a compound. For this compound, there is no published evidence from in vivo animal models for the following applications.
Tumor Growth Inhibition in Xenograft and Syngeneic Models
There are no available research findings on the ability of this compound to inhibit tumor growth in either xenograft or syngeneic animal models. Such studies are essential to evaluate a compound's potential as an anticancer agent.
Attenuation of Collagen-Induced Arthritis in Murine Models
The efficacy of this compound in attenuating the symptoms of rheumatoid arthritis has not been reported in studies using murine models of collagen-induced arthritis.
Assessment of Anti-angiogenic Activity in Chick Embryo Chorioallantoic Membrane (CAM) Assay
The chick chorioallantoic membrane (CAM) assay is a widely utilized in vivo model to evaluate the pro- or anti-angiogenic potential of novel compounds. This assay offers a dynamic environment to observe the formation of new blood vessels and the impact of test substances on this process. The highly vascularized CAM provides a robust platform for screening and quantifying angiogenic responses.
At present, specific data from CAM assays investigating the anti-angiogenic activity of this compound are not available in the public domain. Further studies are required to be conducted to determine its effects on neovascularization within this model. The outcomes of such studies would be pivotal in ascertaining its potential as an inhibitor of angiogenesis.
Viral Load Reduction in Relevant Animal Infection Models
The evaluation of a compound's ability to reduce viral load in relevant animal infection models is a critical step in the development of new antiviral therapies. These models are essential for understanding the in vivo efficacy and potential therapeutic utility of a candidate drug.
Currently, there is no published research detailing the assessment of this compound in animal models of viral infection. Therefore, its capacity to reduce viral loads in vivo remains to be elucidated. Future preclinical research would need to explore its activity in established infection models to determine its potential as an antiviral agent.
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic biomarker analysis in preclinical models is crucial for understanding a compound's mechanism of action and for identifying measurable indicators of its biological activity. These biomarkers can provide early evidence of target engagement and therapeutic effect.
Detailed pharmacodynamic biomarker analyses for this compound in preclinical models have not yet been reported. The identification and validation of relevant biomarkers will be a key objective in forthcoming preclinical investigations to facilitate its further development.
Computational and Theoretical Approaches in Research on 4 Aminomethyl Phenyl Methanesulfonamide
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to predict and analyze the interaction between a small molecule (ligand), like [4-(Aminomethyl)phenyl]methanesulfonamide, and a macromolecular target, typically a protein or nucleic acid. nih.gov These methods provide atomic-level insights into binding mechanisms, which are crucial for drug design. nih.govunibo.it
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on binding affinity. mdpi.com For this compound, docking studies would be employed to identify potential biological targets by screening it against libraries of protein structures. Once a target is identified, docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. For instance, the primary amine of the aminomethyl group and the sulfonamide moiety are both capable of forming significant hydrogen bonds with amino acid residues in a binding pocket.
Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms in the ligand-receptor complex over time. youtube.com This provides a dynamic view of the binding process, revealing the stability of the docked pose, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. nih.govdovepress.com Enhanced sampling MD techniques, such as Gaussian accelerated MD (GaMD), can overcome the timescale limitations of conventional MD to simulate slower events like ligand binding and unbinding, allowing for the calculation of binding thermodynamics and kinetics. dovepress.com An MD simulation of a this compound-protein complex would validate the initial docking pose and identify important intermediate states and energetic profiles essential for understanding the mechanism of action. nih.gov
The table below illustrates the typical output from a molecular docking and MD simulation study, showing how different analogs of a parent structure might interact with a hypothetical target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com A QSAR model relates "predictor" variables (molecular descriptors) to the potency of a response variable (e.g., IC₅₀ values) to predict the activity of new or untested chemicals. creative-biolabs.comnih.gov
For this compound and its analogs, a QSAR study would involve several key steps:
Data Set Assembly: A series of structurally related analogs would be synthesized and tested for a specific biological activity.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (LogP), electronic properties (dipole moment), and steric attributes (molecular volume). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The model's robustness and predictive power are rigorously assessed using internal and external validation techniques to ensure it is not a result of chance correlation. nih.gov
A resulting QSAR model can identify the key structural features that govern activity. For example, a model might reveal that higher activity is associated with increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another. nih.gov This information is invaluable for rationally designing new analogs with enhanced potency. Studies on other sulfonamides have successfully used QSAR to identify features like the status of nitrogen atoms and the presence of primary amino groups as crucial for activity, features that are directly relevant to the structure of this compound. nih.gov
The table below lists some common molecular descriptors that would be calculated in a QSAR study of this compound analogs.
ADME-related Computational Predictions (excluding explicit properties like solubility or half-life, focusing on theoretical frameworks)
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. researchgate.net Computational ADME modeling provides theoretical frameworks to estimate these properties early in the discovery process. researchgate.net These frameworks can be broadly categorized into data modeling and molecular modeling approaches. nih.gov
Data Modeling Frameworks: This approach, which includes QSAR and other machine learning methods, relies on building models from large datasets of experimentally measured ADME properties. nih.gov For a compound like this compound, these models would predict its likelihood of having favorable ADME characteristics based on its calculated molecular descriptors. researchgate.net For example, models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like Cytochrome P450 (CYP) isoforms, or a substrate for efflux transporters like P-glycoprotein. frontiersin.org The theoretical basis is that structurally similar compounds often share similar ADME profiles. researchgate.net
Molecular Modeling Frameworks: This approach uses physics-based methods, such as molecular docking and MD simulations, to model the interactions of a compound with proteins involved in ADME processes. nih.gov For instance, to predict metabolism, this compound could be docked into the active sites of various CYP enzymes (e.g., CYP3A4, CYP2D6). A successful docking pose with a favorable binding energy would suggest that the compound might be a substrate for that enzyme, providing a hypothesis about its metabolic fate that can be tested experimentally. This approach provides a mechanistic understanding that complements the statistical predictions from data-driven models. nih.govnih.gov
The following table outlines the different theoretical frameworks used for ADME prediction.
De Novo Design and Virtual Screening of this compound Analogs
Once a lead compound like this compound is identified, computational techniques can be used to explore chemical space and discover analogs with improved properties. Virtual screening and de novo design are two powerful strategies for this purpose.
Virtual Screening (VS) involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. mdpi.comnih.gov In the context of this compound, a ligand-based virtual screen could be performed. In this approach, the structure of the lead compound is used as a template to search for molecules with similar 2D or 3D features, under the principle that structurally similar molecules may have similar biological activities. innovationforever.com Alternatively, if a target protein is known, a structure-based virtual screen can be conducted, where millions of compounds are docked into the protein's binding site, and the top-scoring molecules are selected for experimental testing. nih.govmdpi.com This process can efficiently filter vast databases to prioritize a manageable number of compounds for synthesis. innovationforever.com
De Novo Design is a more creative computational approach where novel molecular structures are built from scratch or by modifying an existing scaffold. nih.gov Using the this compound core as a starting point, de novo design algorithms can suggest modifications to optimize interactions with a target. These algorithms can "grow" fragments in unoccupied pockets of a binding site, replace the core scaffold while maintaining key interaction points, or link fragments together to generate entirely new molecules. This approach is not limited by the contents of existing chemical libraries and can lead to the discovery of highly novel and patentable chemical entities. nih.gov
The table below outlines a typical workflow for a structure-based virtual screening campaign to find analogs of a lead compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [4-(Aminomethyl)phenyl]methanesulfonamide, and what factors influence reaction efficiency?
- Methodology : The synthesis typically involves sulfonylation of 4-(aminomethyl)aniline derivatives using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to suppress side reactions (#). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Reaction efficiency depends on:
- Stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 eq.) ensures complete conversion.
- Temperature : Lower temperatures minimize hydrolysis of the sulfonyl chloride.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict moisture control (#).
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-(Aminomethyl)aniline, CH₂Cl₂, 0°C | Substrate activation |
| 2 | Methanesulfonyl chloride, triethylamine | Sulfonylation |
| 3 | Stir 2–4 hrs, RT | Reaction completion |
| 4 | Wash with HCl (1M), NaHCO₃ | Neutralize excess reagents |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm (SO₂CH₃) and δ 4.1–4.3 ppm (CH₂NH₂) confirm sulfonamide formation. Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm) (#).
- ¹³C NMR : Signals at ~40 ppm (SO₂CH₃) and 115–140 ppm (aromatic carbons) validate the structure (#).
Q. What preliminary biological screening approaches are recommended for assessing the enzyme inhibitory potential of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-linked peptides) to measure IC₅₀ against proteases (e.g., MMP-9) (#). Include positive controls (e.g., batimastat) and pre-incubate compound with enzyme (30 min, 37°C).
- Cytotoxicity : MTT assay on HEK-293 cells (48 hr exposure) to rule out nonspecific toxicity at bioactive concentrations (#).
Advanced Research Questions
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Key Modifications :
- Aminomethyl Group : Replace with bulkier substituents (e.g., cyclohexylmethyl) to assess steric effects on target binding (#).
- Sulfonamide Linker : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability (#).
- Data Analysis :
- Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding energy to target enzymes (e.g., COX-2) (#).
- Compare logP (octanol/water) and pKa values to evaluate bioavailability trends (#).
Q. What advanced computational methods can predict the binding affinity of this compound with target enzymes?
- Molecular Dynamics (MD) Simulations :
- Run 100 ns simulations (GROMACS) to analyze ligand-protein stability. Monitor RMSD (<2 Å) and hydrogen-bond occupancy with catalytic residues (e.g., His401 in MMP-9) (#).
- Free Energy Perturbation (FEP) :
- Calculate ΔΔG for substituent modifications using Schrödinger Suite. Validate with experimental IC₅₀ data (#).
Q. How can contradictory data regarding the metabolic stability of this compound in different in vitro models be reconciled?
- Methodological Adjustments :
- Liver Microsomes vs. Hepatocytes : Hepatocytes include phase II enzymes (e.g., UGTs), which may glucuronidate the amine group, reducing apparent stability. Use β-glucuronidase inhibitors (e.g., saccharolactone) to isolate phase I metabolism (#).
- Species Variability : Human vs. rat CYP450 isoforms exhibit differing oxidation rates. Normalize data using relative activity factors (RAF) (#).
- Analytical Validation :
- Use LC-MS/MS to quantify parent compound and major metabolites (e.g., N-oxide, des-methyl) across models (#).
Data Contradiction Analysis
- Case Study : Conflicting IC₅₀ values for carbonic anhydrase inhibition (e.g., 10 nM vs. 150 nM).
- Resolution :
Verify enzyme source (recombinant vs. tissue-extracted isoforms).
Standardize assay pH (7.4 vs. 6.5 alters protonation of sulfonamide) (#).
Pre-equilibrate compound with enzyme to account for slow-binding kinetics (#).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
